2-Pyrrolidinone, 4-azido-, (4S)-
Description
2-Pyrrolidinone, 4-azido-, (4S)- is a chiral 5-membered lactam derivative featuring an azido (-N₃) group at the 4-position and an (S)-configured stereocenter. This compound belongs to the broader class of 2-pyrrolidinones, which are characterized by their lactam ring structure and versatility in pharmaceutical and chemical applications. The azido group introduces unique reactivity, particularly in click chemistry, enabling bioconjugation and targeted drug delivery strategies .
Properties
CAS No. |
899806-32-7 |
|---|---|
Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
(4S)-4-azidopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N4O/c5-8-7-3-1-4(9)6-2-3/h3H,1-2H2,(H,6,9)/t3-/m0/s1 |
InChI Key |
HVIKCIPJUZAPNJ-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)N=[N+]=[N-] |
Canonical SMILES |
C1C(CNC1=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-azido-, (4S)- typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidinone is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 4-azido-, (4S)- may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems and controlled reaction conditions can help in scaling up the production while minimizing risks.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 4-azido-, (4S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) with Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
2-Pyrrolidinone, 4-azido-, (4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and as a precursor for bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-azido-, (4S)- largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved can vary based on the context of its application, such as targeting specific enzymes or receptors in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and biological activities of 2-pyrrolidinone derivatives:
Key Observations :
- Azido Group: The 4-azido substituent in the target compound distinguishes it from natural derivatives like Svalbamides or Salinosporamide A. This group enables click chemistry applications, such as conjugation with alkynes via Huisgen cycloaddition, a feature absent in non-azido analogs .
- Stereochemistry: The (4S) configuration introduces chirality, which can influence binding affinity to biological targets, akin to synthetic 2-pyrrolidinones derived from S-pyroglutamic acid .
Physicochemical Properties
While explicit data for “2-Pyrrolidinone, 4-azido-, (4S)-” are unavailable, comparisons can be drawn:
- Thermal Stability: Azides are thermally sensitive, which may limit processing conditions compared to stable analogs like Salinosporamide A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
